tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDACFFGDLNNNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves:
- Construction of the azabicyclic core via intramolecular cyclization or cycloaddition reactions.
- Introduction of the formyl group at the 6-position.
- Protection of the carboxylic acid as a tert-butyl ester to enhance stability and facilitate handling.
Detailed Preparation Methods
Bicyclic Core Formation
The azabicyclo[3.1.1]heptane scaffold can be synthesized through intramolecular cyclization strategies involving nitrogen-containing precursors. A common approach is:
- Starting from a suitable amino acid or amino alcohol derivative.
- Formation of an aziridine or azetidine intermediate.
- Intramolecular ring closure to form the bicyclic system.
Alternatively, formal [3+2] cycloaddition reactions, such as aziridine-allylsilane cyclizations, have been reported for related bicyclic proline analogues, which share structural similarities with the target compound. These methods allow stereoselective construction of the bicyclic ring system with control over the stereochemistry at key positions.
Introduction of the Formyl Group
The formyl group at the 6-position is introduced by selective oxidation of a methyl or hydroxymethyl precursor at this position. Typical oxidation methods include:
- Use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to convert primary alcohols to aldehydes.
- Alternatively, direct formylation via formylation reagents or controlled partial oxidation of methyl groups.
This step requires careful control to avoid overoxidation to carboxylic acids or other side reactions.
Protection as tert-Butyl Ester
The carboxylic acid functionality at the 3-position is protected as the tert-butyl ester to improve compound stability and facilitate purification. This is typically achieved by:
- Esterification of the free acid with isobutylene in the presence of an acid catalyst.
- Use of tert-butanol and coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
This protection step is crucial for isolating the compound in a stable form suitable for further synthetic transformations.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of azabicyclic core | Intramolecular cyclization or [3+2] cycloaddition | Bicyclic azabicyclo[3.1.1]heptane scaffold |
| 2 | Oxidation | PCC or Dess-Martin periodinane | Introduction of formyl group at C6 |
| 3 | Esterification | tert-Butanol, acid catalyst or coupling reagents | Protection of carboxylic acid as tert-butyl ester |
Research Findings and Optimization Notes
- The stereochemistry of the bicyclic core is critical; methods employing chiral auxiliaries or asymmetric catalysis improve enantiomeric purity.
- Oxidation conditions must be optimized to prevent overoxidation; mild oxidants and controlled reaction times are preferred.
- The tert-butyl esterification is generally high yielding and provides a stable intermediate for storage and further reactions.
- Storage under inert atmosphere and at controlled temperatures (room temperature or below) is recommended to maintain compound integrity.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions/Notes |
|---|---|
| Cyclization | Intramolecular, often under reflux or mild heating |
| Oxidation | PCC, Dess-Martin periodinane, room temperature, short reaction time |
| Esterification | Acid catalysis or coupling agents, room temperature to mild heating |
| Purification | Column chromatography or crystallization |
| Storage | Room temperature, inert atmosphere preferred |
| Safety Precautions | Use gloves, goggles, and work in fume hood |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: It is utilized in the development of pharmaceuticals, including potential therapeutic agents. Industry: The compound finds applications in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate and its analogs:
Key Observations :
- Bicyclo System Influence: The [3.1.1] system (target compound) offers moderate ring strain compared to the higher-strain [3.1.0] system and the fused [4.1.0] system.
- Substituent Effects: Replacing the formyl group with an amino group (CAS: 1427359-44-1) increases basicity and hydrogen-bonding capacity, making it suitable for coupling reactions. Fluorination (CID: 139022789) introduces electron-withdrawing effects, enhancing metabolic stability in drug candidates.
Biological Activity
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and preliminary research findings.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- CAS Number : 1818847-75-4
The compound features a tert-butyl group, a formyl group, and a carboxylate moiety, contributing to its chemical reactivity and potential applications in drug development .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the construction of its bicyclic framework. The synthetic routes may include:
- Formation of the bicyclic structure.
- Introduction of the tert-butyl and formyl groups.
- Finalization with the carboxylate moiety.
These steps are crucial for obtaining high yields and purity necessary for biological testing.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, including:
Neuropharmacological Potential
The bicyclic structure is known to interact with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Initial findings suggest that this compound could influence neuropharmacological activity, warranting deeper exploration into its effects on cognitive function and mood regulation .
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, several related compounds have been investigated:
| Compound Name | Biological Activity | Findings |
|---|---|---|
| Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane | Antimicrobial | Effective against Gram-positive bacteria |
| Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane | Neuroactive | Modulates serotonin levels in animal models |
| Exo-tetrahydroquinoline derivatives | Anti-inflammatory | Reduces cytokine production in vitro |
These findings highlight the potential biological activities associated with similar structures and provide a basis for future research on this compound .
Q & A
Q. Optimization factors :
- Temperature : Lower temperatures (e.g., –20°C) improve selectivity during cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : Lewis acids like BF₃·Et₂O accelerate bicyclic ring closure .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
